molecular formula C11H11N3O B8660176 1-Ethyl-5-(pyrazin-2-yl)pyridin-2(1H)-one CAS No. 89996-16-7

1-Ethyl-5-(pyrazin-2-yl)pyridin-2(1H)-one

Cat. No. B8660176
Key on ui cas rn: 89996-16-7
M. Wt: 201.22 g/mol
InChI Key: MMOMAAOKCQHZPX-UHFFFAOYSA-N
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Patent
US04432979

Procedure details

A suspension of 5-(2-pyrazinyl)-2(1H)-pyridone (6.5 g) and 6.6 g of potassium t-butoxide in 250 ml of dry DMF is stirred with warming until all the solid is dissolved. The stirred solution is cooled in an ice bath and 4.6 ml of bromoethane are added when the temperature reaches 5° C. The ice bath is removed and stirring is continued for 45 minutes at which time 0.5 ml of additional bromoethane is added. Stirring is continued over the weekend. 10 g of sodium bisulfate in distilled H2O are added to the reaction mixture which is filtered. The filtrate is evaporated and the residue taken up in boiling isopropanol. The isopropanol solution is treating with decolorizing charcoal and filtered while hot. The filtrate is evaporated in vacuum to remove residual DMF, resulting in the formulation of a solid. The solid is recrystallized from acetonitrile with hot filtration. The starting material crystallizes out. The acetonitrile mother liquid is evaporated and the residue chromatographed on 100 g of silica gel. The column is eluted with ethyl acetate, toluene and finally with methanol in ethyl acetate. The early fractions are discarded and the latter fractions are combined and recrystallized from hot toluene/decane and air dried, resulting in the desired 1-ethyl-5-(2-pyrazinyl)-2-pyridone, M.P. 119.5°-120.7° C.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[CH:9][C:10](=[O:13])[NH:11][CH:12]=1.[CH3:14][C:15](C)([O-])C.[K+].BrCC>CN(C=O)C>[CH2:14]([N:11]1[CH:12]=[C:7]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)[CH:8]=[CH:9][C:10]1=[O:13])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
N1=C(C=NC=C1)C=1C=CC(NC1)=O
Name
Quantity
6.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
BrCC

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with warming until all the solid
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The stirred solution is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
reaches 5° C
CUSTOM
Type
CUSTOM
Details
The ice bath is removed
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
10 g of sodium bisulfate in distilled H2O are added to the reaction mixture which
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
ADDITION
Type
ADDITION
Details
The isopropanol solution is treating with decolorizing charcoal
FILTRATION
Type
FILTRATION
Details
filtered while hot
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
to remove residual DMF
CUSTOM
Type
CUSTOM
Details
resulting in the formulation of a solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from acetonitrile with hot filtration
CUSTOM
Type
CUSTOM
Details
The starting material crystallizes out
CUSTOM
Type
CUSTOM
Details
The acetonitrile mother liquid is evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on 100 g of silica gel
WASH
Type
WASH
Details
The column is eluted with ethyl acetate, toluene and finally with methanol in ethyl acetate
CUSTOM
Type
CUSTOM
Details
recrystallized from hot toluene/decane and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)N1C(C=CC(=C1)C1=NC=CN=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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